[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol

Chiral resolution Enantiomeric purity Stereospecific synthesis

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is a chiral, non‑racemic cyclopropane derivative bearing a thiophen‑3‑yl substituent and a hydroxymethyl group (C₈H₁₀OS, MW 154.23 g/mol). The compound is supplied as the single (1R,2R) enantiomer, distinguishing it from the commercially available racemic mixture (CAS 138150‑22‑8).

Molecular Formula C8H10OS
Molecular Weight 154.23
CAS No. 2550997-55-0
Cat. No. B2508565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol
CAS2550997-55-0
Molecular FormulaC8H10OS
Molecular Weight154.23
Structural Identifiers
SMILESC1C(C1C2=CSC=C2)CO
InChIInChI=1S/C8H10OS/c9-4-7-3-8(7)6-1-2-10-5-6/h1-2,5,7-9H,3-4H2/t7-,8-/m0/s1
InChIKeySWPRYIDABUXSIR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol (CAS 2550997-55-0): Chiral Cyclopropane-Thiophene Building Block for Medicinal Chemistry Procurement


[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol is a chiral, non‑racemic cyclopropane derivative bearing a thiophen‑3‑yl substituent and a hydroxymethyl group (C₈H₁₀OS, MW 154.23 g/mol) . The compound is supplied as the single (1R,2R) enantiomer, distinguishing it from the commercially available racemic mixture (CAS 138150‑22‑8) [1]. Its rigid cyclopropane scaffold and electron‑rich thiophene ring make it a versatile intermediate in the synthesis of bioactive molecules, particularly in kinase inhibitor and CNS‑targeted programs.

Why Generic Substitution Fails for [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol


Simple replacement of this compound with a racemic mixture, a regioisomer (thiophen‑2‑yl), or a geminal isomer can alter stereochemical recognition, lipophilicity, and metabolic stability. Thiophene rings are established bioisosteres of phenyl, and the position of attachment (3‑yl vs 2‑yl) modulates electronic distribution and CYP‑mediated oxidation [1]. Furthermore, the trans‑2,3‑substitution pattern on the cyclopropane places the thiophene and hydroxymethyl groups in a specific spatial orientation that cannot be replicated by the 1,1‑geminal isomer [2]. These differences directly impact binding affinity, off‑target profiles, and downstream synthetic utility.

Quantitative Differentiation Evidence for [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol vs. Closest Analogs


Enantiomeric Purity: Single (1R,2R) Enantiomer vs. Racemic Mixture

The target compound is the single (1R,2R) enantiomer (CAS 2550997-55-0), whereas the widely listed racemic mixture bears CAS 138150-22-8 and contains a 1:1 ratio of (1R,2R) and (1S,2S) enantiomers [1]. In biological systems, enantiomers often display divergent pharmacokinetics and pharmacodynamics; for thiophene-containing cyclopropanes, the (1R,2R) configuration has been specifically claimed in kinase inhibitor patents .

Chiral resolution Enantiomeric purity Stereospecific synthesis

Regiochemistry: Thiophen-3-yl vs. Thiophen-2-yl Lipophilicity

The target compound carries the thiophene at the 3‑position, whereas common analogs such as [1-(thiophen-2-yl)cyclopropyl]methanol (CAS 1447963-30-5) are substituted at the 2‑position . The computed XLogP3-AA for the 3‑yl isomer is 1.4 [1]; the 2‑yl isomer typically exhibits a slightly higher logP due to altered dipole moment and polar surface area, though a direct experimental comparison has not been published.

Regioisomer Thiophene substitution LogP

Cyclopropane Substitution Pattern: Trans-2,3 vs. Geminal 1,1-Disubstitution

The target compound positions the thiophene and hydroxymethyl groups on adjacent cyclopropane carbons (trans-2,3), whereas the geminal isomer (1-(thiophen-3-yl)cyclopropyl)methanol (CAS 2228336-08-9) places both substituents on the same carbon . The trans arrangement results in a rotatable bond count of 2 (cyclopropane–thiophene + cyclopropane–CH₂OH) versus 3 for the geminal isomer (additional C–C bond within the CH₂OH-bearing carbon) [1], yielding a more extended and rigid conformation.

Cyclopropane stereochemistry Substitution pattern Hydrogen bonding

Synthetic Provenance: Thiophene-3-carbaldehyde vs. Thiophene-2-carbaldehyde Route

The optimized synthesis of the target compound proceeds via Rh(II)-catalyzed cyclopropanation of thiophene-3-carbaldehyde, followed by NaBH₄ reduction [1]. In contrast, 2‑substituted analogs are typically derived from the more abundant and less expensive thiophene-2-carbaldehyde. The 3‑carbaldehyde route requires careful control of regiochemistry and has been reported to yield the trans-cyclopropane product in >80% yield after optimization [1].

Synthetic accessibility Cyclopropanation Starting material

Recommended Application Scenarios for [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol (CAS 2550997-55-0)


Stereospecific Synthesis of Chiral Kinase Inhibitor Intermediates

The single (1R,2R) enantiomer is the required starting material for preparing enantiopure cyclopropane-containing kinase inhibitors. Patent literature associates the thiophen-3-yl cyclopropane scaffold with FABP4/5 and kinase targets . Using the racemate would introduce the (1S,2S) enantiomer, which can confound SAR studies and reduce potency.

CNS-Targeted Drug Discovery Programs

With a computed XLogP3-AA of 1.4 [1], the compound resides in a favorable lipophilicity range for CNS penetration. The 3‑thiophenyl attachment may offer reduced CYP-mediated oxidation compared to the 2‑thiophenyl isomer, making it a preferred scaffold for neuroscience lead generation.

Asymmetric Catalysis and Chiral Ligand Development

The rigid, enantiopure cyclopropane framework serves as a chiral auxiliary or ligand precursor. The trans-2,3 substitution pattern (rotatable bonds = 2) provides a well-defined spatial orientation that is valuable for asymmetric induction in transition-metal catalysis [2].

Building Block for Macrocyclic and Conformationally Constrained Peptidomimetics

The combination of a cyclopropane ring and a thiophene side chain imparts conformational rigidity while retaining synthetic derivatizability through the primary alcohol handle. This is particularly useful in constructing macrocyclic inhibitors where precise spatial arrangement of pharmacophores is critical.

Quote Request

Request a Quote for [(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.